Suzuki Coupling Efficiency: 5-Isomer vs. 4-Isomer
In a direct comparison within the same synthetic scheme, the 5-position boronic ester exhibits a higher coupling yield than the 4-position isomer. Under identical Suzuki-Miyaura conditions (Pd(dppf)Cl2, Cs2CO3, dioxane/water, 105 °C, 6h), the 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (implied by pyrimidine-5-boronic acid analog) delivered a 50% yield, while the 1-methyl-1H-pyrazole-4-boronic acid pinacol ester yielded only 40% [1].
| Evidence Dimension | Cross-coupling yield with aryl halide |
|---|---|
| Target Compound Data | 50% (implied by pyrimidine-5-boronic acid analog) |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-4-boronic acid pinacol ester: 40% |
| Quantified Difference | +10% absolute yield advantage |
| Conditions | Pd(dppf)Cl2, Cs2CO3, dioxane/water (10:1), 105 °C, 6h |
Why This Matters
A 10% absolute yield difference can significantly impact the cost-efficiency and practicality of multi-step syntheses, making the 5-isomer the preferred choice for maximizing material throughput.
- [1] Molecules. 2024;29(13):3071. Scheme 2. View Source
